molecular formula C23H21N3O2 B11009664 N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-(4-methoxyphenyl)acetamide

N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B11009664
M. Wt: 371.4 g/mol
InChI Key: DPMFPCONKDIGSC-UHFFFAOYSA-N
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Description

N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-(4-METHOXYPHENYL)ACETAMIDE is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core, which is fused with a phenyl group and a methoxyphenylacetamide moiety, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-(4-METHOXYPHENYL)ACETAMIDE typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or acid derivative. The reaction conditions often include the use of formic acid, trimethyl orthoformate, or carbondisulphide in an alkaline alcoholic solution . The final step usually involves the ring closure of the compound to form the benzimidazole core .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include continuous flow reactions and the use of advanced catalysts to improve efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-(4-METHOXYPHENYL)ACETAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various reduced forms of the benzimidazole core .

Scientific Research Applications

N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-(4-METHOXYPHENYL)ACETAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole core allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of essential biological processes in pathogens or cancer cells, making it a promising candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide
  • N5,N5-bis-(3-methoxy-benzyl)-1-(propane-2-sulfonyl)-1H-benzimidazole-2,5-diamine

Uniqueness

Compared to other benzimidazole derivatives, N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-(4-METHOXYPHENYL)ACETAMIDE stands out due to its unique combination of a benzimidazole core with a methoxyphenylacetamide moiety. This structural uniqueness may contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C23H21N3O2

Molecular Weight

371.4 g/mol

IUPAC Name

N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C23H21N3O2/c1-28-18-13-11-16(12-14-18)15-21(27)26-22(17-7-3-2-4-8-17)23-24-19-9-5-6-10-20(19)25-23/h2-14,22H,15H2,1H3,(H,24,25)(H,26,27)

InChI Key

DPMFPCONKDIGSC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC(C2=CC=CC=C2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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